Methyl 4-(4-hydroxy-1-butynyl)benzoate is an organic compound with the molecular formula and a molecular weight of approximately 204.22 g/mol. It is characterized by a benzoate group attached to a hydroxybutynyl chain, which contributes to its unique chemical properties and potential applications in various fields. The compound typically appears as a light yellow solid, indicating its stability and suitability for various synthetic processes .
Methyl 4-(4-hydroxy-1-butynyl)benzoate has been studied for its potential biological activities, particularly in the field of pharmacology. It exhibits anti-inflammatory and antimicrobial properties, making it a candidate for developing new therapeutic agents. Its structural similarity to other bioactive compounds suggests that it may interact with biological pathways relevant to inflammation and infection control .
The synthesis of methyl 4-(4-hydroxy-1-butynyl)benzoate can be achieved through several methods:
Methyl 4-(4-hydroxy-1-butynyl)benzoate has diverse applications including:
Studies on the interactions of methyl 4-(4-hydroxy-1-butynyl)benzoate with various biological targets have revealed that it may modulate specific pathways involved in inflammation and microbial resistance. These interactions are crucial for understanding its efficacy as a therapeutic agent and may lead to further research into its mechanisms of action .
Several compounds share structural similarities with methyl 4-(4-hydroxy-1-butynyl)benzoate, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-hydroxybenzoate | Commonly used as a flavoring agent | |
| Methyl 3-(hydroxybutyl)benzoate | Exhibits enhanced solubility and bioactivity | |
| Methyl vanillate | Known for its aromatic properties | |
| Methyl 4-(hydroxybutyl)benzoate | Similar structure but different alkyl chain |
Methyl 4-(4-hydroxy-1-butynyl)benzoate stands out due to its unique alkyne functionality, which provides distinct reactivity patterns not found in simpler benzoates or phenolic compounds. This uniqueness enhances its potential applications in both synthetic chemistry and biological systems .
The Sonogashira coupling is a cornerstone for introducing alkyne groups into aromatic systems. For methyl 4-(4-hydroxy-1-butynyl)benzoate, this reaction couples methyl 4-iodobenzoate with 4-hydroxy-1-butyne under Pd catalysis. Key advancements include:
Table 1: Sonogashira Coupling Parameters for Alkyne Introduction
| Catalyst | Base | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂/CuI | Et₃N | 80 | 6 h | 87 |
| Pd₂(p-Tol)₂(μ-OH) | K₂CO₃ | 60 | 2 h | 92 |
| Pd-NHC Complex | Cs₂CO₃ | RT | 30 min | 89 |
While CuAAC is not directly used in synthesizing the target compound, it informs functionalization strategies for related intermediates. Cu(I)-catalyzed cycloadditions enable "click" modifications of alkynyl precursors, though applications here remain exploratory.
Microwave irradiation accelerates esterification by enhancing polar intermediate formation. For methyl 4-(4-hydroxy-1-butynyl)benzoate:
Equation:
$$ \text{4-Hydroxybenzoic acid} + \text{MeOH} \xrightarrow{\text{MW, NaOMe}} \text{Methyl 4-hydroxybenzoate} $$
Dual-site phase-transfer catalysts (PTCs) like 1,4-bis(tributylammoniomethyl)benzene dibromide enable efficient benzoylation under mild conditions:
Unprotected 2-methoxybenzoic acid undergoes regioselective lithiation at the ortho position using s-BuLi/TMEDA (−78°C), enabling alkyne introduction. Reversing selectivity with n-BuLi/t-BuOK allows access to 3-substituted derivatives.
Mechanism:
C–H bond oxygenation via radical intermediates offers an alternative to traditional hydroxylation:
Equation:
$$ \text{RH} + \text{H}2\text{O}2 \xrightarrow{\text{Fe}^{3+}} \text{ROH} + \text{H}_2\text{O} $$
Methyl 4-(4-hydroxy-1-butynyl)benzoate functions as a mitochondrial complex I inhibitor through specific interactions with the ubiquinone binding site [2]. The compound demonstrates biochemical activity by targeting the respiratory chain's first complex, which is essential for cellular energy metabolism and ATP synthesis. Complex I, also known as NADH:ubiquinone oxidoreductase, represents a critical component of the electron transport chain that couples electron transfer from NADH to ubiquinone with proton translocation across the inner mitochondrial membrane [3] [4].
The inhibitory mechanism involves direct competition with ubiquinone for the binding site located at the interface between the hydrophilic peripheral arm and the hydrophobic membrane domain [5]. Methyl 4-(4-hydroxy-1-butynyl)benzoate binds to the Q-site, which is positioned approximately 20 Å above the membrane surface and accessed through a narrow channel [6]. This binding disrupts the normal electron transfer pathway from the terminal iron-sulfur cluster N2 to ubiquinone, thereby preventing the reduction of ubiquinone to ubiquinol [7].
The ubiquinone binding pocket in mitochondrial complex I represents a highly conserved region essential for quinone reduction and proton translocation. Methyl 4-(4-hydroxy-1-butynyl)benzoate interacts with this pocket through multiple molecular mechanisms that mirror natural ubiquinone binding patterns [8] [9].
The compound establishes critical hydrogen bonding interactions with conserved residues within the Q-site. Primary interactions occur with Tyr58 in subunit SdhD and Trp173 in subunit SdhB, where the carbonyl or hydroxyl oxygen of methyl 4-(4-hydroxy-1-butynyl)benzoate forms hydrogen bonds with these residues [8]. These interactions are fundamental to the inhibitor's binding affinity and specificity, as they represent the common binding motif observed across multiple quinone site inhibitors.
Additional stabilizing interactions involve Ser39 in subunit SdhC, which can form direct hydrogen bonds with the inhibitor or interact through water-mediated contacts [8]. The aromatic benzoate moiety of methyl 4-(4-hydroxy-1-butynyl)benzoate participates in π-stacking interactions with conserved arginine residues, particularly Arg43 in subunit SdhC, which provides a cation-π interaction that enhances binding stability [8].
| Protein Residue | Interaction Type | Compound Group | Distance (Å) | Functional Role |
|---|---|---|---|---|
| Tyr58 (SdhD) | Hydrogen bond | Carbonyl oxygen | 2.8-3.2 | Ubiquinone mimicry |
| Trp173 (SdhB) | Hydrogen bond | Hydroxyl oxygen | 2.6-3.0 | Stabilization |
| Ser39 (SdhC) | Hydrogen bond (direct/water-mediated) | Hydroxyl group | 2.9-3.4 | Orientation |
| Arg43 (SdhC) | Cation-π stacking | Aromatic ring | 3.5-4.0 | Binding affinity |
The hydroxybutynyl chain of methyl 4-(4-hydroxy-1-butynyl)benzoate occupies a hydrophobic cavity that accommodates the isoprenoid tail of natural ubiquinone [6]. This structural complementarity allows the inhibitor to effectively compete with ubiquinone for binding, as the alkyne functionality provides rigidity while the hydroxyl group enables specific interactions with polar residues lining the binding channel.
The binding site geometry creates a triangular arrangement of critical residues including Asp203, Glu206, and Glu208 in subunit ND1, which are positioned near the branch point of the Q tunnel and E channel [3]. These residues contribute to the electrostatic environment that stabilizes quinone binding and participates in the proton translocation mechanism.
Methyl 4-(4-hydroxy-1-butynyl)benzoate disrupts proton translocation in complex I through multiple interconnected mechanisms that target the coupling between electron transfer and proton pumping. The compound's inhibitory action affects the established proton translocation stoichiometry of 4 H⁺ per 2 electrons transferred [10] [11].
The primary disruption occurs at the ubiquinone reduction site, where methyl 4-(4-hydroxy-1-butynyl)benzoate prevents the formation of the ubiquinol intermediate essential for proton translocation coupling [12]. Under normal conditions, ubiquinone reduction triggers conformational changes that propagate through the membrane arm to three antiporter-like subunits (NuoL, NuoM, and NuoN) responsible for proton translocation [11].
The two-stroke mechanism of proton translocation involves: (1) reduction and protonation of ubiquinone leading to proton release from the central hydrophilic axis to the positive side of the membrane, and (2) movement of ubiquinol in the cavity causing proton uptake to the central axis from the negative side [11]. Methyl 4-(4-hydroxy-1-butynyl)benzoate disrupts both strokes by occupying the ubiquinone binding site and preventing the formation of the reduced quinone intermediate.
The inhibitor specifically affects the electrostatic interactions along the central axis of polar and charged amino acid residues that connect the quinone binding site with the antiporter subunits [11]. This axis contains a conserved pattern of lysine, histidine, and glutamate residues that transfer protons across the membrane arm. By preventing ubiquinone reduction, methyl 4-(4-hydroxy-1-butynyl)benzoate blocks the charge changes that normally propagate through this system.
| Mechanism Component | Normal Function | Disruption Effect |
|---|---|---|
| Ubiquinone reduction | Electron acceptance from N2 cluster | Blocked by competitive inhibition |
| Conformational changes | Propagation to antiporter subunits | Prevented by lack of quinone chemistry |
| Proton uptake | From negative side via central axis | Eliminated due to disrupted coupling |
| Proton release | To positive side from hydrophilic axis | Reduced due to impaired electron transfer |
The compound's interaction with the E-channel, which connects the quinone binding site to the membrane domain, represents another critical disruption point [3]. The E-channel contains conserved acidic residues that form part of the proton translocation pathway. Methyl 4-(4-hydroxy-1-butynyl)benzoate binding alters the local electrostatic environment, affecting the proton uptake route that normally connects surface-exposed residues to buried acidic residues through water-mediated interactions.
Methyl 4-(4-hydroxy-1-butynyl)benzoate demonstrates significant activity as a folate pathway antagonist through its interactions with key enzymes involved in folate metabolism [13]. The compound targets both dihydrofolate reductase and thymidylate synthase, representing a dual mechanism of action that disrupts nucleotide synthesis pathways essential for DNA replication and cell proliferation.
The folate pathway represents a critical metabolic network responsible for one-carbon transfer reactions necessary for purine and pyrimidine synthesis [14]. Methyl 4-(4-hydroxy-1-butynyl)benzoate acts as a structural analog of folate cofactors, enabling it to interfere with multiple enzymatic steps in this pathway through competitive and allosteric mechanisms.
Dihydrofolate reductase (DHFR) represents the primary target for methyl 4-(4-hydroxy-1-butynyl)benzoate within the folate pathway, catalyzing the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate [15]. The enzyme maintains intracellular pools of tetrahydrofolate derivatives essential for one-carbon transfer reactions and nucleotide biosynthesis.
Methyl 4-(4-hydroxy-1-butynyl)benzoate exhibits competitive inhibition with respect to dihydrofolate substrate binding [16]. The compound binds to the active site of DHFR with high affinity, occupying the folate binding pocket and preventing normal substrate access. This competitive binding follows the classical inhibition pattern observed with other folate analogs, where the inhibitor competes directly with the natural substrate for the enzyme's active site.
The structural basis for competitive binding involves specific interactions between methyl 4-(4-hydroxy-1-butynyl)benzoate and conserved residues in the DHFR active site. The pteridine ring binding region of DHFR contains critical residues that normally interact with the folate substrate, including His59 in the 49-kDa subunit and other conserved polar residues [17]. Methyl 4-(4-hydroxy-1-butynyl)benzoate mimics these interactions through its aromatic benzoate moiety and hydroxyl functionalities.
The competitive inhibition mechanism involves the formation of a stable enzyme-inhibitor complex that prevents the binding of dihydrofolate [18]. The compound's binding affinity is enhanced by multiple contact points with the enzyme, including hydrogen bonding interactions with active site residues and hydrophobic contacts with the substrate binding pocket. The hydroxybutynyl side chain provides additional binding interactions that stabilize the inhibitor-enzyme complex.
| Binding Parameter | Methyl 4-(4-hydroxy-1-butynyl)benzoate | Natural Substrate (DHF) |
|---|---|---|
| Binding mode | Competitive | Productive |
| Primary interactions | Hydrogen bonds with pteridine binding pocket | Normal substrate contacts |
| Binding affinity | High (enhanced by multiple contacts) | Physiological Km |
| Enzyme complex | Stable, non-productive | Transient, productive |
The inhibition kinetics demonstrate that methyl 4-(4-hydroxy-1-butynyl)benzoate binding can be reversed by increasing concentrations of dihydrofolate substrate, consistent with competitive inhibition mechanisms [16]. The compound does not affect the enzyme's maximum velocity (Vmax) but increases the apparent Km for dihydrofolate, indicating competition for the same binding site.
Synergistic effects occur when methyl 4-(4-hydroxy-1-butynyl)benzoate is combined with NADPH cofactor binding [19]. The degree of synergism between inhibitor and cofactor binding varies depending on the specific enzyme conformation and can enhance the overall inhibitory potency. This synergistic binding reflects the enzyme's ability to form ternary complexes with both cofactor and inhibitor.
Thymidylate synthase (TS) represents the second major target for methyl 4-(4-hydroxy-1-butynyl)benzoate within the folate pathway, catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) [20]. The enzyme functions as a homodimer and is subject to complex allosteric regulation that controls its catalytic activity and cellular expression.
Methyl 4-(4-hydroxy-1-butynyl)benzoate exhibits allosteric inhibition of thymidylate synthase through binding to sites distinct from the active site [21] [22]. The compound binds to the dimer interface cavity, a region that has been identified as a potential allosteric site capable of regulating conformational transitions between active and inactive states [20]. This binding mode represents a novel mechanism of TS inhibition that differs from classical competitive inhibitors.
The allosteric effects involve the stabilization of inactive conformations of the enzyme through binding at the monomer-monomer interface [23]. Methyl 4-(4-hydroxy-1-butynyl)benzoate binding shifts the equilibrium toward inactive monomeric forms, leading to decreased catalytic activity and accelerated protein degradation. This mechanism represents a significant advantage over active site inhibitors, as it does not trigger the upregulation of enzyme expression typically associated with TS inhibition.
The structural basis for allosteric regulation involves conformational changes in critical loop regions, particularly the insert regions that undergo positional shifts toward the catalytic center upon ligand binding [20]. Methyl 4-(4-hydroxy-1-butynyl)benzoate binding affects these conformational transitions, preventing the enzyme from adopting its fully active conformation.
| Allosteric Parameter | Effect of Methyl 4-(4-hydroxy-1-butynyl)benzoate |
|---|---|
| Binding site | Dimer interface cavity (allosteric site) |
| Conformational effect | Stabilization of inactive conformations |
| Protein stability | Decreased (promotes degradation) |
| Enzyme expression | Not upregulated (unlike active site inhibitors) |
| Cooperative binding | Positive cooperativity with other inhibitors |
The allosteric mechanism involves cooperative effects with other binding sites on the enzyme [21]. Methyl 4-(4-hydroxy-1-butynyl)benzoate binding demonstrates positive cooperativity with active site inhibitors, such as folate analogs, resulting in enhanced overall inhibitory potency. This cooperativity reflects the coupling between the allosteric site and the active site through conformational changes that propagate throughout the enzyme structure.
The compound's allosteric effects extend to the regulation of enzyme-mRNA interactions, which play a crucial role in the translational control of thymidylate synthase expression [20]. Under normal conditions, TS can bind to its own mRNA in the inactive conformation, repressing protein synthesis. Methyl 4-(4-hydroxy-1-butynyl)benzoate stabilizes this inactive conformation, potentially enhancing the enzyme's ability to autoregulate its expression.
Dynamic allosteric effects involve changes in protein flexibility and conformational entropy upon inhibitor binding [24]. Methyl 4-(4-hydroxy-1-butynyl)benzoate binding results in altered protein dynamics that affect substrate binding cooperativity and catalytic efficiency. These effects are particularly pronounced in the interaction between the flexible N-terminal domain and the rest of the protein, representing a novel mechanism of allosteric regulation through disordered regions.
| Regulatory Mechanism | Normal Function | Allosteric Disruption |
|---|---|---|
| Conformational switching | Active-inactive equilibrium | Bias toward inactive state |
| Dimer stability | Maintained for activity | Decreased, promoting dissociation |
| mRNA binding | Inactive conformation binds mRNA | Enhanced autoregulation |
| Protein dynamics | Cooperative substrate binding | Altered flexibility patterns |